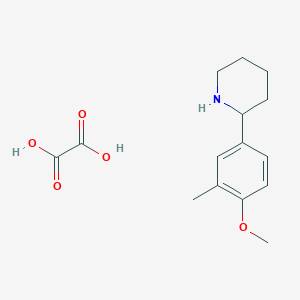
2-(3-Bromophenyl)-1,3-oxathiepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-1,3-oxathiepane is an organic compound that features a bromophenyl group attached to an oxathiepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1,3-oxathiepane typically involves the reaction of 3-bromophenyl derivatives with oxathiepane precursors. One common method is the nucleophilic substitution reaction where a bromophenyl compound reacts with an oxathiepane derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1,3-oxathiepane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The oxathiepane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
2-(3-Bromophenyl)-1,3-oxathiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1,3-oxathiepane involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the oxathiepane ring can influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and processes, making the compound useful in various research applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1,3-oxathiepane
- 2-(3-Chlorophenyl)-1,3-oxathiepane
- 2-(3-Bromophenyl)-1,3-oxathiane
Uniqueness
2-(3-Bromophenyl)-1,3-oxathiepane is unique due to the presence of the bromine atom in the meta position of the phenyl ring, which can influence its reactivity and binding properties. This distinguishes it from other similar compounds where the bromine atom may be in different positions or replaced by other substituents .
Properties
CAS No. |
954236-18-1 |
|---|---|
Molecular Formula |
C11H13BrOS |
Molecular Weight |
273.19 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,3-oxathiepane |
InChI |
InChI=1S/C11H13BrOS/c12-10-5-3-4-9(8-10)11-13-6-1-2-7-14-11/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
MEBDFRNYMQMADD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(OC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B12633213.png)
![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)

![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)


![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)



![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)
